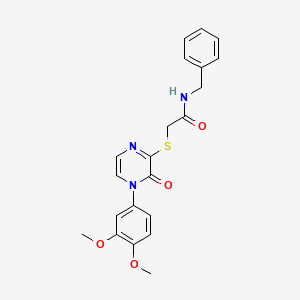

N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-17-9-8-16(12-18(17)28-2)24-11-10-22-20(21(24)26)29-14-19(25)23-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNPGQMRWOJMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS No. 899987-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C21H21N3O4S

- Molecular Weight : 411.48 g/mol

- IUPAC Name : N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

The compound features a heterocyclic pyrazin-2-yl ring and thioacetamide functional groups, which contribute to its biological interactions. The presence of methoxy groups enhances solubility and potential hydrogen bonding capabilities, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O4S |

| Molecular Weight | 411.48 g/mol |

| Solubility | Not available |

| CAS Number | 899987-49-6 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study highlighted that derivatives with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . This suggests a promising potential for this compound in the development of new antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The thioacetamide group can interact with enzymes containing reactive cysteine residues, potentially inhibiting their activity.

- Membrane Interaction : The lipophilic benzyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally related to N-benzyl compounds. Results indicated that certain derivatives exhibited potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The best-performing compound in this series had an MIC significantly lower than many existing antibiotics.

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting the potential use of N-benzyl derivatives in cancer therapy .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s 3,4-dihydropyrazin-2-yl core distinguishes it from analogs with other heterocyclic systems:

Key Observations :

Substituent Effects on Pharmacokinetics and Bioactivity

Methoxy Groups

- However, Epirimil’s pyrimidine core and pyridinyl substituent contribute to its anticonvulsant activity, as demonstrated in in vivo studies .

Thioether Linkage

- The thioacetamide moiety is conserved across all compared compounds. This group is critical for: Chelating metal ions in enzymatic active sites. Modulating redox properties, as seen in thiazolidinone derivatives () .

Pharmacological and ADMET Profiles

Gaps in Data :

- No direct pharmacological data were found for the target compound in the provided evidence.

- Epirimil’s predicted high oral bioavailability contrasts with benzothiazine derivatives (), where nitro groups may reduce permeability .

Q & A

Basic Research Questions

Q. What are the key structural features of N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how do they influence its chemical reactivity?

- Answer : The compound contains a dihydropyrazine core, a thioether linkage, and aromatic substituents (3,4-dimethoxyphenyl and benzyl groups). The thioether enhances nucleophilic reactivity, while the dihydropyrazine ring is prone to oxidation or reduction. Methoxy groups on the phenyl ring influence electronic effects, directing electrophilic substitution reactions. Structural analogs (e.g., ) show that substituent positioning affects solubility and biological target interactions .

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves:

- Step 1 : Condensation of 3,4-dimethoxyphenylhydrazine with a diketone to form the dihydropyrazine core.

- Step 2 : Thioacetylation using mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF).

- Step 3 : Benzylation via nucleophilic substitution.

Optimization requires precise temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and monitoring via TLC/HPLC for intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?

- Answer :

- NMR (¹H/¹³C) : Assign methoxy protons (~δ 3.8 ppm), aromatic protons, and thioether-linked CH2 groups.

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches.

- MS : Molecular ion peak matching the exact mass (e.g., [M+H]+ via ESI-MS).

- X-ray crystallography (if crystalline): Use SHELX programs for structure refinement ( ). Purity should exceed 95% for biological assays .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Answer :

- Target Identification : Use AutoDock Vina ( ) to dock the compound into protein active sites (e.g., kinases, GPCRs). Prioritize targets with binding affinities ≤ –8 kcal/mol.

- MD Simulations : Validate docking poses via 100-ns simulations (AMBER/GROMACS) to assess stability.

- Pharmacophore Modeling : Map electrostatic/hydrophobic interactions using PyMol or Schrödinger. Cross-reference with analogs (e.g., ) to infer activity against inflammation or cancer pathways .

Q. How do structural modifications (e.g., halogen substitution or ring expansion) impact the compound’s pharmacokinetics and toxicity?

- Answer :

- Halogenation (e.g., Cl or F at the benzyl group): Increases lipophilicity (logP ↑) but may elevate hepatotoxicity ().

- Ring Expansion : Replacing dihydropyrazine with pyrimidine improves metabolic stability (t½ ↑ 2–3x in microsomal assays).

- Prodrug Strategies : Acetylation of methoxy groups enhances solubility (). Validate via ADMET predictions (SwissADME) and in vitro CYP450 inhibition assays .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Answer :

- Dose-Response Repetition : Conduct triplicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa).

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability dyes (Alamar Blue).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc) to compare datasets. For analogs (), differences in IC50 may stem from assay conditions (e.g., serum concentration, exposure time) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Step | Parameter | Optimal Range | Monitoring Technique |

|---|---|---|---|

| 1 | Temperature | 60–80°C | TLC (Rf = 0.3–0.5) |

| 2 | Solvent | Anhydrous DMF | HPLC (≥95% purity) |

| 3 | Reaction Time | 12–18 hours | ¹H NMR (disappearance of –SH peak) |

Table 2 : Computational Tools for Target Prediction

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Molecular docking | |

| SwissADME | ADMET prediction | |

| GROMACS | Molecular dynamics simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.